Butyl 4-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]amino]benzoate
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Overview
Description
Butyl 4-{[(2-furylmethyl)aminoacetyl]amino}benzoate: is an organic compound with the molecular formula C18H20N2O5 This compound is characterized by the presence of a butyl ester group, a furan ring, and a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-{[(2-furylmethyl)aminoacetyl]amino}benzoate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with 2-furylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate 4-{[(2-furylmethyl)aminoacetyl]amino}benzoic acid.
Esterification: The intermediate is then esterified with butanol in the presence of a catalyst such as sulfuric acid to yield butyl 4-{[(2-furylmethyl)aminoacetyl]amino}benzoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-{[(2-furylmethyl)aminoacetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbonyl group in the oxoacetyl moiety can be reduced to form a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of furanone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Butyl 4-{[(2-furylmethyl)aminoacetyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and inhibition.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of butyl 4-{[(2-furylmethyl)aminoacetyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. The furan ring and the benzoate moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Butyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate
- Butyl 4-{(2-thienylmethyl)aminoacetyl]amino}benzoate
Uniqueness
Butyl 4-{[(2-furylmethyl)aminoacetyl]amino}benzoate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H20N2O5 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
butyl 4-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]amino]benzoate |
InChI |
InChI=1S/C18H20N2O5/c1-2-3-10-25-18(23)13-6-8-14(9-7-13)20-17(22)16(21)19-12-15-5-4-11-24-15/h4-9,11H,2-3,10,12H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
CFKQZBSQNFEMQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CO2 |
solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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